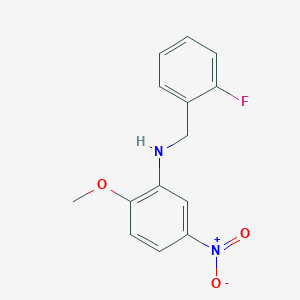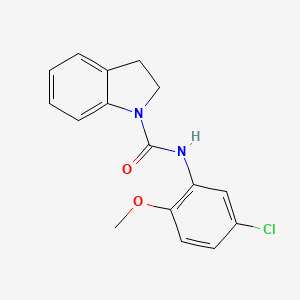![molecular formula C14H9N3O5S B5847738 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the field of biomedicine.
Mecanismo De Acción
The mechanism of action of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone involves the formation of a covalent bond between the thiol group of the compound and the target protein. This covalent bond results in the inhibition of the target protein's activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including:
1. Inhibition of enzyme activity: This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
2. Detection of thiols: this compound has been used as a fluorescent probe to detect the presence of thiols in biological samples.
3. Anti-cancer properties: This compound has been investigated for its potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone in lab experiments include:
1. High selectivity: This compound has a high selectivity for thiol-containing proteins, making it a valuable tool in the study of these proteins.
2. Fluorescence properties: this compound has fluorescence properties that make it useful in fluorescence microscopy.
The limitations of using this compound in lab experiments include:
1. Toxicity: This compound can be toxic to cells at high concentrations.
2. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
The future directions for the use of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone in scientific research include:
1. Development of new fluorescent probes: This compound can be used as a template for the development of new fluorescent probes for the detection of thiol-containing proteins.
2. Investigation of anti-cancer properties: Further investigation is needed to determine the potential anti-cancer properties of this compound.
3. Development of new enzyme inhibitors: The inhibition of enzyme activity by this compound can be used as a template for the development of new enzyme inhibitors.
In conclusion, this compound is a valuable tool in scientific research due to its various biochemical and physiological effects. The compound's selectivity for thiol-containing proteins and fluorescence properties make it useful in the study of these proteins. However, the compound's toxicity and limited solubility can be limiting factors in certain experiments. Further investigation is needed to determine the potential anti-cancer properties of this compound and to develop new fluorescent probes and enzyme inhibitors based on its properties.
Métodos De Síntesis
The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone involves the reaction of 2-furyl isothiocyanate with 3-nitrobenzaldehyde in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone has been used in various scientific research applications, including:
1. Fluorescence microscopy: This compound has been used as a fluorescent probe to detect the presence of thiols in biological samples.
2. Enzyme inhibition studies: this compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
3. Cancer research: This compound has been investigated for its potential anti-cancer properties.
Propiedades
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5S/c18-11(9-3-1-4-10(7-9)17(19)20)8-23-14-16-15-13(22-14)12-5-2-6-21-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLPASJQDHOALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)




![N'-[2-(2,6-dimethylphenoxy)acetyl]isonicotinohydrazide](/img/structure/B5847680.png)

![N-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5847691.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5847692.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopentyl-N~2~-ethylglycinamide](/img/structure/B5847704.png)
![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]-1-butanone](/img/structure/B5847733.png)


![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)
